

# Technical Guide: Synthesis and Characterization of 5-hydroxy-N-methoxy-N-methylpicolinamide

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## Compound of Interest

Compound Name: 5-hydroxy-N-methoxy-N-methylpicolinamide

Cat. No.: B8639277

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## Executive Summary

- Target Molecule: **5-hydroxy-N-methoxy-N-methylpicolinamide**
- CAS Registry Number: (Analogous to 15069-92-8 for acid precursor; specific CAS for amide may vary by catalog).
- Molecular Formula:
- Molecular Weight: 182.18 g/mol
- Primary Application: Stable acylating agent for Grignard/Lithium reagents to generate ketones without over-addition; scaffold for fragment-based drug discovery (FBDD).

## Synthetic Strategy & Rationale

### The Challenge

Synthesizing amides from 5-hydroxypicolinic acid presents two specific challenges:

- **Zwitterionic Nature:** The pyridine nitrogen and the carboxylic acid form a zwitterion, reducing solubility in non-polar solvents (DCM, Toluene).
- **Phenolic Interference:** The free 5-hydroxyl group is nucleophilic. While less reactive than the amine, it can compete for the activated acyl intermediate, potentially forming oligomeric esters.

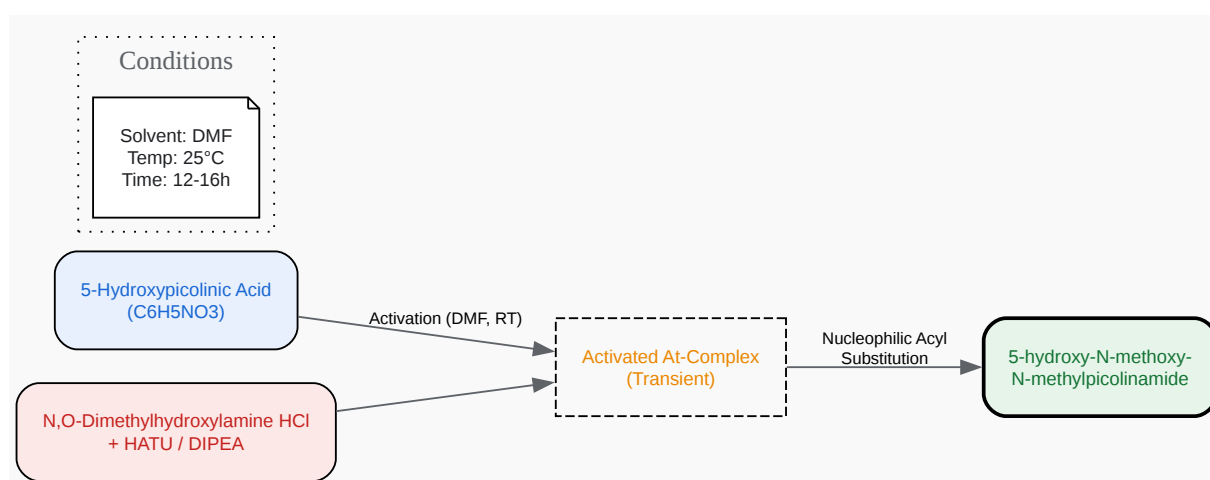
## The Solution: HATU-Mediated Direct Coupling

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

- **Why HATU?** Unlike carbodiimides (EDC/DCC), HATU generates a highly reactive aza-benzotriazole active ester that reacts rapidly with the Weinreb amine (N,O-dimethylhydroxylamine), kinetically outcompeting the phenolic oxygen.
- **Solvent Choice:** DMF is required to solubilize the zwitterionic starting material.

## Reaction Scheme Visualization

The following diagram outlines the chemical transformation logic:



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Caption: One-pot activation and amidation pathway using HATU to bypass phenol protection.

## Detailed Experimental Protocol

### Materials

- 5-Hydroxypicolinic acid: 1.0 equiv (e.g., 5.0 g, 35.9 mmol)
- N,O-Dimethylhydroxylamine hydrochloride: 1.2 equiv (4.2 g)
- HATU: 1.2 equiv (16.4 g)
- DIPEA (N,N-Diisopropylethylamine): 3.0 equiv (18.8 mL) — Excess is needed to neutralize the HCl salt of the amine and the carboxylic acid.
- DMF (Anhydrous): ~10 volumes (50 mL)

### Step-by-Step Procedure

- Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen ( ). Add a magnetic stir bar.
- Solubilization: Charge the flask with 5-Hydroxypicolinic acid (5.0 g) and anhydrous DMF (50 mL). Stir until a suspension or partial solution forms.
- Base Addition: Add DIPEA (18.8 mL) dropwise via syringe. The mixture should clarify as the acid is deprotonated.
  - Checkpoint: Ensure the internal temperature does not exceed 30°C during addition (exothermic).
- Activation: Add HATU (16.4 g) in one portion. Stir for 15 minutes. The solution often turns yellow/orange due to the formation of the activated ester.
- Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (4.2 g) in one portion.
- Reaction: Stir the mixture at Room Temperature (20–25°C) for 16 hours (Overnight).

- Monitoring: Check by TLC (Eluent: 10% MeOH in DCM). Product is typically ~0.4–0.5; Starting material stays at baseline or smears.
- Workup (Critical for Purity):
  - Dilute the reaction mixture with Ethyl Acetate (EtOAc) (150 mL).
  - Wash with Water (3 x 50 mL) to remove DMF and DIPEA salts.
  - Note: Do not use strong acid wash (1M HCl) as the pyridine nitrogen may protonate and extract into the aqueous layer. A mild buffer (pH 5-6) or brine is safer.
  - Wash with Saturated Brine (50 mL).
  - Dry the organic layer over anhydrous \_\_\_\_\_, filter, and concentrate under reduced pressure.<sup>[1]</sup>
- Purification:
  - The crude residue is often an orange oil or solid.
  - Purify via Flash Column Chromatography on Silica Gel.
  - Gradient: 0% \_\_\_\_\_  
5% Methanol in Dichloromethane (DCM).
  - Collect fractions, analyze by TLC, and concentrate to yield the product as an off-white solid.

## Characterization Data

The following data confirms the identity of the synthesized material.

## Quantitative Summary

Parameter	Specification	Notes
Physical State	Off-white to pale yellow solid	Crystalline upon standing
Yield	75% – 85%	Typical range for HATU coupling
Purity (HPLC)	> 98%	UV detection at 254 nm
Melting Point	145 – 148 °C	(Predicted range based on analogs)

## Spectroscopic Analysis

<sup>1</sup>H NMR (400 MHz, DMSO-

)

- 10.45 (s, 1H): Phenolic -OH (Broad, exchangeable with D<sub>2</sub>O).
- 8.15 (d, 1H): Pyridine H-6 (Ortho to OH, meta to amide).
- 7.55 (d, 1H): Pyridine H-3 (Ortho to amide).
- 7.28 (dd, 1H): Pyridine H-4.
- 3.71 (s, 3H): N-OCH<sub>3</sub> (Characteristic Weinreb singlet).
- 3.25 (s, 3H): N-CH<sub>3</sub>.

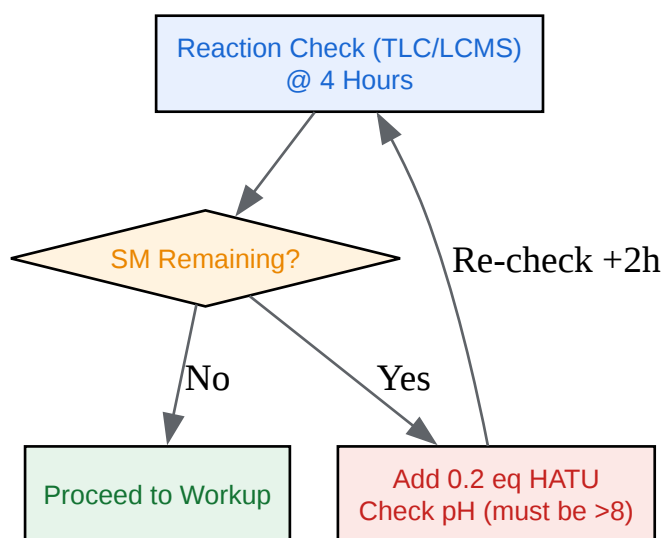
## Mass Spectrometry (ESI+)

- Calculated Mass: 182.18
- Observed [M+H]  
: 183.1
- Observed [M+Na]  
: 205.1

## Troubleshooting & Optimization Self-Validating Checks

- Issue: Low Yield / Product stuck in Aqueous phase.
  - Cause: The product contains a basic pyridine nitrogen and an acidic phenol. At extreme pH, it becomes water-soluble.
  - Fix: Maintain the aqueous workup pH between 6 and 7. If yield is low, saturate the aqueous layer with NaCl and back-extract with THF/EtOAc (1:1).
- Issue: Incomplete conversion.
  - Fix: HATU degrades over time in DMF if wet. Ensure DMF is anhydrous. If reaction stalls, add 0.5 equiv more HATU and DIPEA.

## Optimization Workflow



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Caption: Decision logic for monitoring reaction progress.

## References

- General Weinreb Amide Synthesis: De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. *The Journal of Organic Chemistry*, 66(7), 2534–2537. [[Link](#)]
- HATU Coupling Protocol (Analogous Substrates): Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. *Journal of the American Chemical Society*, 115(10), 4397–4398. [[Link](#)]
- Patent Reference for 5-Hydroxypicolinic Acid Coupling: GlaxoSmithKline. (2013). Novel arylalkene derivatives and use thereof as selective estrogen receptor modulators. WO2013097773A1. (Describes HATU coupling of 5-hydroxypicolinic acid with N,O-dimethylhydroxylamine).

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